
6-(p-Methoxyphenyl)-2-(2-morpholinoethyl)-4-phenyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methoxyphenyl)-2-(2-morpholinoethyl)-4-phenylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a pyridazinone core with various substituents, makes it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-2-(2-morpholinoethyl)-4-phenylpyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Substitution Reactions: Introduction of the 4-methoxyphenyl and phenyl groups can be done via nucleophilic substitution reactions.
Morpholinoethyl Group Addition: The morpholinoethyl group can be introduced through alkylation reactions using suitable alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the pyridazinone core, potentially converting it to a dihydropyridazinone.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a hydroxy derivative, while reduction of the pyridazinone core could produce a dihydropyridazinone.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 6-(4-Methoxyphenyl)-2-(2-morpholinoethyl)-4-phenylpyridazin-3(2H)-one would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
4-Phenylpyridazin-3(2H)-one: Lacks the methoxyphenyl and morpholinoethyl groups.
6-(4-Methoxyphenyl)-4-phenylpyridazin-3(2H)-one: Lacks the morpholinoethyl group.
2-(2-Morpholinoethyl)-4-phenylpyridazin-3(2H)-one: Lacks the methoxyphenyl group.
Uniqueness
The presence of both the methoxyphenyl and morpholinoethyl groups in 6-(4-Methoxyphenyl)-2-(2-morpholinoethyl)-4-phenylpyridazin-3(2H)-one may confer unique biological properties and reactivity compared to its analogs. These substituents could influence the compound’s solubility, binding affinity to biological targets, and overall pharmacokinetic profile.
Propiedades
Número CAS |
23348-49-4 |
|---|---|
Fórmula molecular |
C23H25N3O3 |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
6-(4-methoxyphenyl)-2-(2-morpholin-4-ylethyl)-4-phenylpyridazin-3-one |
InChI |
InChI=1S/C23H25N3O3/c1-28-20-9-7-19(8-10-20)22-17-21(18-5-3-2-4-6-18)23(27)26(24-22)12-11-25-13-15-29-16-14-25/h2-10,17H,11-16H2,1H3 |
Clave InChI |
RBYHFINQTIBONS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)C3=CC=CC=C3)CCN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B12920808.png)
![2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]ethyl acetate](/img/structure/B12920816.png)
![4-Chloro-N-[5-(2-methoxyethoxy)pyrimidin-2-yl]benzene-1-sulfonamide](/img/structure/B12920821.png)

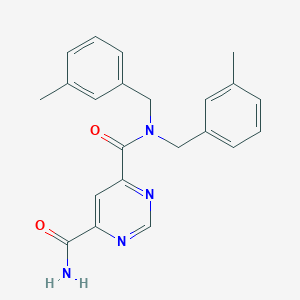
methanone](/img/structure/B12920857.png)
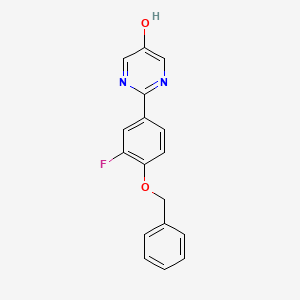
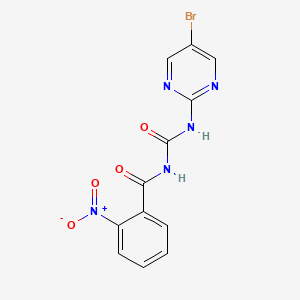
![2-Chloro-3-methyl-4-((1S,3S,5S)-1,3,4-trihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)benzonitrile](/img/structure/B12920864.png)
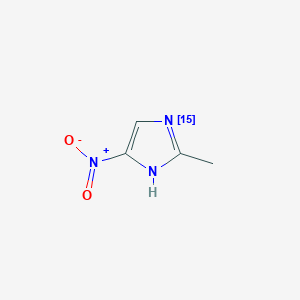
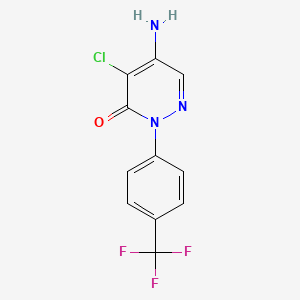
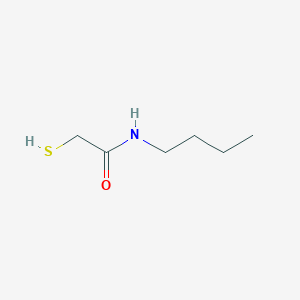
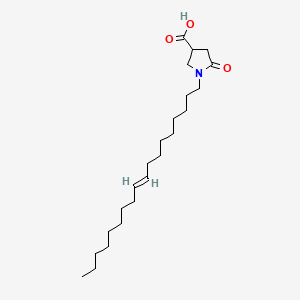
![3-Butylidene-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12920882.png)
